4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-10-16(8-9-17(13)24-2)25(22,23)19-14-11-18(21)20(12-14)15-6-4-3-5-7-15/h3-10,14,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAUXCDWDJIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 5-oxo-1-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)aniline.
Substitution: Formation of 4-methoxy-3-methyl-2-nitrobenzenesulfonamide or 4-methoxy-3-methyl-2-bromobenzenesulfonamide.
Scientific Research Applications
4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring may enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide and analogous sulfonamide derivatives:
Structural and Functional Insights
Sulfonamide Core : All compounds share the benzenesulfonamide scaffold, which is critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) . The target compound’s 4-methoxy-3-methyl substituent may enhance lipophilicity compared to electron-withdrawing groups (e.g., chloro in Compound 9 ).
Pyrrolidinone vs.
Anticancer Activity : Compound 9 (IC₅₀ = 35 μg/mL against HCT116) outperforms 5-fluorouracil (5-FU) in cytotoxicity, suggesting that chloro and indole substituents enhance activity compared to the target compound’s methoxy and methyl groups .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s higher molecular weight (326.41 vs. SMX’s 253.28) may reduce aqueous solubility, but the 4-methoxy group could mitigate this by increasing polarity .
- Binding Affinity: PPARγ ligands like Compound 6 (Gold Score = 78.09) rely on pyridyl and quinoline groups for docking, whereas the target compound’s pyrrolidinone may favor interactions with alternative targets (e.g., kinases) .
Biological Activity
4-Methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, also known by its CAS number 955253-95-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. Its structure includes a methoxy group, a sulfonamide moiety, and a pyrrolidinyl component, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 955253-95-9 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process includes the formation of the methoxyphenyl intermediate and the synthesis of the phenylpyrrolidinyl moiety, followed by a coupling reaction to form the target compound.
Key Steps in Synthesis:
- Formation of Methoxyphenyl Intermediate: Reaction of 4-methoxybenzaldehyde with suitable reagents.
- Synthesis of Phenylpyrrolidinyl Moiety: Cyclization and functional group modifications.
- Coupling Reaction: Combining the methoxyphenyl intermediate with the phenylpyrrolidinyl moiety under specific conditions to yield the final product .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological responses including anti-inflammatory and antimicrobial effects.
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic effects in several areas:
- Antiviral Activity: Similar compounds have demonstrated antiviral properties against Hepatitis B virus (HBV) and other viral pathogens by increasing intracellular levels of antiviral proteins like APOBEC3G .
- Antimicrobial Properties: Studies suggest that derivatives of this compound can possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections.
- Anti-inflammatory Effects: The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of similar compounds in clinical settings:
- Anti-HBV Activity Study: A derivative structurally related to our compound showed significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV, indicating a strong potential for therapeutic applications against liver diseases .
- Toxicity Assessments: Toxicity studies on related compounds have shown low acute toxicity levels (LD50 values around 448 mg/kg), suggesting that these compounds may be safe for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
